3-(2,6-Dichloropyridin-4-yl)bicyclo[1.1.1]pentane-1-carbonitrile
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Overview
Description
3-(2,6-Dichloropyridin-4-yl)bicyclo[1.1.1]pentane-1-carbonitrile is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained carbocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichloropyridin-4-yl)bicyclo[1.1.1]pentane-1-carbonitrile typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common approach is the use of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate as a precursor, which undergoes various transformations to introduce the desired substituents . The reaction conditions often involve the use of chiral dirhodium catalysts for enantioselective C–H functionalization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes similar to those used in laboratory settings. The use of efficient catalytic systems and optimization of reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichloropyridin-4-yl)bicyclo[1.1.1]pentane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclo[1.1.1]pentane core or the pyridine ring.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring and the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring or the bicyclo[1.1.1]pentane core .
Scientific Research Applications
3-(2,6-Dichloropyridin-4-yl)bicyclo[1.1.1]pentane-1-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism by which 3-(2,6-Dichloropyridin-4-yl)bicyclo[1.1.1]pentane-1-carbonitrile exerts its effects involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can enhance the compound’s binding affinity and selectivity for certain biological targets, potentially leading to improved therapeutic outcomes . The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylate: A precursor used in the synthesis of various bicyclo[1.1.1]pentane derivatives.
Bicyclo[1.1.1]pentylamine:
Uniqueness
3-(2,6-Dichloropyridin-4-yl)bicyclo[1.1.1]pentane-1-carbonitrile is unique due to the presence of the dichloropyridinyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for exploring new chemical space and developing novel therapeutic agents .
Properties
IUPAC Name |
3-(2,6-dichloropyridin-4-yl)bicyclo[1.1.1]pentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-8-1-7(2-9(13)15-8)11-3-10(4-11,5-11)6-14/h1-2H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJZDHGOPWIPNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=NC(=C3)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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